molecular formula C19H14N2O B1331805 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-29-0

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1331805
M. Wt: 286.3 g/mol
InChI Key: NASCVBIDXHJMFH-UHFFFAOYSA-N
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Description

The compound "1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-phenylenediamines with aromatic aldehydes in the presence of silica sulfuric acid, which can be performed in water at ambient temperature . Another method includes a cascade reaction involving Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar, which is used to construct tetrahydrobenzo[b]imidazo[1,8]naphthyridine derivatives . These methods highlight the versatility and efficiency of synthesizing complex benzimidazole structures under mild conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at the 2-position of the benzimidazole ring is a common modification that can significantly alter the compound's properties . The presence of a naphthylmethyl group, as in "1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde," would likely contribute to the compound's aromaticity and potential for π-π interactions, which could be beneficial for binding to biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, they can undergo condensation reactions with aldehydes to form new C-N bonds . They can also be involved in domino reactions that efficiently utilize all reactants to construct multiple bonds and rings in a single process . Additionally, the presence of a carbaldehyde group in the compound suggests potential for further reactions, such as Schiff base formation or oxidative condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and stability . For example, the presence of a naphthylmethyl group could increase hydrophobicity and potentially affect the compound's solubility in organic solvents. The fluorescent properties of some benzimidazole derivatives have also been studied, indicating their potential use in fluorescent probes or materials . The chemical reactivity, including the ability to form new rings and bonds, is a key feature of these compounds, which can be exploited in synthetic chemistry and drug design .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles : A study by Trofimov et al. (2009) discusses the synthesis of 1-vinylpyrrole-benzimidazole ensembles. These compounds show intense fluorescence, covering the blue region, which could be crucial for applications in fluorescent materials or sensors.

  • DNA Binding and Cytotoxicity of Benzimidazole-based Schiff Base Copper(II) Complexes : Research by Paul et al. (2015) explores benzimidazole compounds for their DNA binding abilities and cytotoxic effects. This could have implications in developing therapeutic agents targeting DNA interactions.

  • Reactions with Enamines : The study by Ukhin et al. (1999) demonstrates how benzimidazole-2-carbaldehyde reacts with various enamines, leading to different chemical structures. These reactions are fundamental in synthesizing novel organic compounds with potential pharmaceutical applications.

  • Synthesis of 1H-benzo[f]chromene-2-carbaldehydes : In research conducted by Lukashenko et al. (2016), a series of 1H-benzo[f]chromene-2-carbaldehydes was synthesized. This could be significant for the development of new compounds in organic chemistry and material science.

  • Synthesis of Naphtho[1′,2′4,5]imidazo[1,2-a]pyridines

    : The work by Li et al. (2020) presents a method for synthesizing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. These compounds could have applications in the development of new pharmaceuticals or advanced materials.

  • Fluorescent Properties of Benzimidazole Derivatives : Research by Ouyang et al. (2004) on the synthesis of 2-(1H-benzimidazol-2-yl)-phenol derivatives explores their fluorescent characteristics. These findings are essential for the development of new fluorescent materials and sensors.

  • Green Synthesis of Benzimidazoles : The study by Nikpassand and Pirdelzendeh (2016) focuses on an environmentally friendly method for synthesizing benzimidazoles. Such green chemistry approaches are crucial for sustainable development in chemical manufacturing.

  • Preparation of Ruthenium Catalysts for Ketone Reduction : In research by Facchetti et al. (2016), benzimidazole derivatives are used to prepare ruthenium catalysts, which are significant in various industrial chemical reactions, particularly in ketone reduction.

  • Oxidation of Fused 2-Hetarylimidazole Derivatives : A study by Aleksandrov et al. (2011) examines the oxidation of benzimidazole derivatives. Understanding these reactions is crucial for the synthesis of various organic compounds.

  • Synthesis of Fused Imidazo[1,2-a]pyridines Derivatives : Li et al. (2019) conducted a study on the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridine derivatives, highlighting efficient methods for creating diverse substituted compounds (Li, Shen, Zhang, & Fan, 2019). This research contributes to the expansion of the chemical diversity of these compounds.

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-13-19-20-17-7-3-4-8-18(17)21(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASCVBIDXHJMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358349
Record name 1-[(Naphthalen-2-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

537010-29-0
Record name 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537010-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Naphthalen-2-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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